Increased Lipophilicity vs. Methyl Ester Analog Enhances Membrane Permeability Potential
The ethyl ester derivative (Ethyl 2-(3-oxocyclobutyl)acetate) exhibits a significantly higher predicted lipophilicity (XLogP3 = 1.1) compared to its methyl ester analog (Methyl 2-(3-oxocyclobutyl)acetate, XLogP3 = -0.2) [1]. This difference of 1.3 log units corresponds to a ~20-fold increase in octanol-water partition coefficient, a key determinant of passive membrane diffusion and oral bioavailability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (predicted) |
| Comparator Or Baseline | Methyl 2-(3-oxocyclobutyl)acetate: XLogP3 = -0.2 (predicted) |
| Quantified Difference | Δ 1.3 log units (~20-fold difference in partition coefficient) |
| Conditions | Computational prediction by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
This difference guides selection for drug discovery programs where enhanced membrane permeability is a critical requirement.
- [1] PubChem. (n.d.). Methyl 2-(3-oxocyclobutyl)acetate (CID 57686718). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/57686718 View Source
